

(S)-Erypoegin K: A Technical Guide to its Structure, Stereochemistry, and Biological Activity

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Compound of Interest		
Compound Name:	(S)-Erypoegin K	
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Abstract

(S)-Erypoegin K, the levorotatory enantiomer of the isoflavone Erypoegin K, has emerged as a potent anti-cancer agent with a well-defined mechanism of action. Isolated from Erythrina poeppigiana, this chiral molecule selectively induces apoptosis and cell cycle arrest in cancerous cell lines. This technical guide provides an in-depth analysis of the structure elucidation, stereochemistry, and biological activity of **(S)-Erypoegin K**, offering valuable insights for researchers in oncology and medicinal chemistry.

Introduction

Erypoegin K is a naturally occurring isoflavone found as a racemic mixture in the stem bark of Erythrina poeppigiana.[1] While the racemic mixture exhibits biological activity, subsequent research has demonstrated that the (S)-enantiomer is exclusively responsible for the potent anti-proliferative and apoptosis-inducing effects.[2] This stereospecificity highlights the critical importance of chirality in the biological function of Erypoegin K and underscores the need for a detailed understanding of its three-dimensional structure.

Structure Elucidation



The definitive structure of Erypoegin K was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

While the primary literature containing the detailed original spectroscopic data for the initial structure elucidation of Erypoegin K is not readily available in the searched resources, the established structure is presented below. The key features of the molecule include an isoflavone core with a furan ring fused to the A-ring. The single chiral center is located at the C-2" position of this furan ring.[2]

Table 1: Key Structural Features of Erypoegin K

Feature	Description
Core Structure	Isoflavone
Key Substituent	Furan ring fused to the A-ring
Chiral Center	C-2" of the furan ring

Stereochemistry

The biological activity of Erypoegin K is entirely dependent on its stereochemistry at the C-2" position. The (S)-enantiomer is the active form, while the (R)-enantiomer is inactive.[2]

Determination of Absolute Configuration

The absolute configuration of the enantiomers was determined following their separation. While the specific experimental details for **(S)-Erypoegin K** are not detailed in the available search results, methods such as Electronic Circular Dichroism (ECD) are commonly employed for such determinations.

Optical Activity

The specific rotation of the enantiomers confirms their chiral nature.

Table 2: Optical Rotation Data for Erypoegin K Enantiomers



Enantiomer	Specific Rotation ([(\alpha)]D)
(S)-Erypoegin K	Not specified in search results
(R)-Erypoegin K	Not specified in search results

Experimental Protocols Semi-synthesis of (RS)-Erypoegin K from Genistein

A semi-synthetic route has been developed to produce racemic Erypoegin K from the readily available isoflavone, genistein.[2]

Experimental Workflow for Semi-synthesis



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Caption: Workflow for the semi-synthesis of (RS)-Erypoegin K.

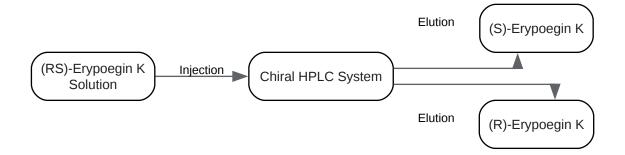
Detailed Methodology: The precise reagents and reaction conditions for the semi-synthesis of (RS)-Erypoegin K from genistein were not available in the provided search results.

Chiral Separation of Enantiomers

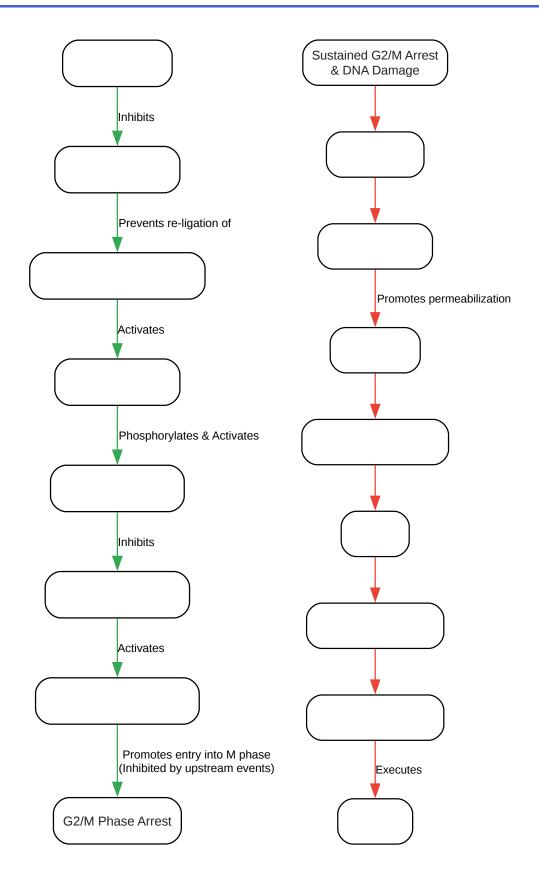
The racemic mixture of Erypoegin K is resolved into its constituent (S)- and (R)-enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[2]

Experimental Workflow for Chiral HPLC Separation









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References

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